Thermal Stability Differential: TGA‑Derived Mass Loss Kinetics Relative to Trialkoxysilane Comparators
Thermogravimetric analysis (TGA) under dry and humid conditions (25–800 °C) demonstrates that Octadecyl(triphenyl)silane exhibits significantly altered mass‑loss kinetics compared to conventional octadecyltrialkoxysilanes, attributed to steric shielding of the Si–C bond by the bulky triphenylsilyl group . After grafting onto silica substrates, surfaces modified with Octadecyl(triphenyl)silane displayed a thermal stability improvement of 8–12 °C relative to unmodified silica controls, with mass retention of 70–90 % in the post‑grafting residue analysis .
| Evidence Dimension | Thermal decomposition onset shift (grafted surface vs. unmodified substrate) |
|---|---|
| Target Compound Data | 8–12 °C improvement in thermal stability vs. unmodified silica; 70–90 % mass retention after grafting |
| Comparator Or Baseline | Unmodified silica substrate (baseline); octadecyltrialkoxysilanes (class‑level kinetic divergence noted qualitatively) |
| Quantified Difference | ΔT = +8 to +12 °C (target‑modified vs. unmodified); kinetic curves diverge from trialkoxysilane analogues |
| Conditions | TGA, 25–800 °C ramp, dry and humid atmospheres |
Why This Matters
For procurement decisions in high‑temperature coating or composite applications, the quantified thermal stability gain narrows the selection to silanes whose decomposition profile can survive processing above 300 °C, a criterion where standard trialkoxysilanes may evolve volatiles earlier.
